Home > Products > Screening Compounds P32492 > Methyl palmoxirate
Methyl palmoxirate - 92982-25-7

Methyl palmoxirate

Catalog Number: EVT-8201862
CAS Number: 92982-25-7
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methyl palmoxirate is derived from palmoxiric acid, which is a fatty acid epoxide with structural similarities to stearic acid. It belongs to the class of compounds known as glycidic acid derivatives. The compound is classified as a fatty acid oxidation inhibitor, specifically targeting mitochondrial pathways involved in lipid metabolism .

Synthesis Analysis

The synthesis of methyl palmoxirate can be achieved through several methods. A notable approach involves the reaction of 2-tetradecylglycidic acid with methanol in the presence of an acid catalyst. This method allows for the formation of the methyl ester from the corresponding acid, typically yielding high purity and efficiency.

Key Parameters:

  • Reagents: 2-tetradecylglycidic acid, methanol, acid catalyst (e.g., sulfuric acid).
  • Conditions: Reflux under controlled temperature for several hours.
  • Purification: The crude product can be purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.
Molecular Structure Analysis

Methyl palmoxirate features a molecular formula of C17H34O3C_{17}H_{34}O_3 and a molecular weight of approximately 286.46 g/mol. The structure consists of a long hydrophobic carbon chain (tetradecyl) attached to a glycidic acid moiety, which includes an epoxide functional group.

Structural Characteristics:

  • Epoxide Group: Contributes to the reactivity and biological activity of the compound.
  • Hydrophobic Tail: Enhances membrane permeability, allowing for effective cellular uptake.
  • 3D Configuration: The stereochemistry around the epoxide contributes to its specificity in biological interactions.
Chemical Reactions Analysis

Methyl palmoxirate participates in various chemical reactions primarily related to its role as an inhibitor of fatty acid oxidation. It acts by binding to enzymes involved in β-oxidation, thereby preventing the breakdown of long-chain fatty acids.

Relevant Reactions:

  • Inhibition Mechanism: Methyl palmoxirate irreversibly inhibits carnitine palmitoyltransferase I, an enzyme critical for transporting fatty acids into mitochondria for oxidation.
  • Metabolite Formation: Upon administration, it can lead to the accumulation of non-enzymatic auto-oxidative metabolites in tissues, notably in brain regions .
Mechanism of Action

The primary mechanism by which methyl palmoxirate exerts its effects involves the inhibition of mitochondrial β-oxidation. By blocking this metabolic pathway, it reduces oxidative stress levels within cells, particularly in neuronal tissues.

Detailed Mechanism:

  1. Enzyme Inhibition: Methyl palmoxirate binds to carnitine palmitoyltransferase I, inhibiting its activity.
  2. Reduced Fatty Acid Oxidation: This inhibition leads to decreased β-oxidation rates, resulting in lower levels of reactive oxygen species (ROS).
  3. Neuroprotective Effects: The reduction in oxidative stress may confer protective effects against neurodegenerative conditions .
Physical and Chemical Properties Analysis

Methyl palmoxirate exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH and light exposure.

Relevant Data:

  • Melting Point: Approximately 10°C.
  • Boiling Point: Approximately 300°C.
  • Half-Life: In rat studies, it has been reported to have a plasma half-life of about 0.6 minutes .
Applications

Methyl palmoxirate has been investigated for various scientific applications, particularly in pharmacological research focused on metabolic disorders and neuroprotection.

Scientific Applications:

  • Research Tool: Used extensively in studies examining mitochondrial function and oxidative stress mechanisms.
  • Potential Therapeutic Agent: Investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease by mitigating oxidative damage .
  • Metabolic Studies: Employed in experiments assessing lipid metabolism and energy homeostasis within cells .
Molecular Pharmacology & Mechanism of Action

Carnitine Palmitoyltransferase-1 Inhibition Dynamics

Methyl palmoxirate belongs to the class of irreversible carnitine palmitoyltransferase-1 inhibitors. Its mechanism centers on covalent modification of the enzyme’s catalytic site, specifically targeting a cysteine residue within the active pocket of carnitine palmitoyltransferase-1. This alkylation reaction forms a stable thioether adduct, permanently disabling carnitine palmitoyltransferase-1’s ability to bind its natural substrate, palmitoyl-coenzyme A. The inhibition kinetics demonstrate non-competitive behavior with respect to carnitine, with an inhibition constant (K~i~) in the low micromolar range (0.5–2.0 µM) across mammalian species. Structural analyses reveal that Methyl palmoxirate’s 2-oxirane carboxylic acid moiety enables nucleophilic attack by the carnitine palmitoyltransferase-1 thiol group, driving the irreversible binding. This molecular architecture distinguishes it from reversible carnitine palmitoyltransferase-1 inhibitors (e.g., malonyl-coenzyme A analogs), as it confers prolonged pharmacodynamic effects extending beyond compound clearance due to the requirement for de novo enzyme synthesis to restore activity [1] [5].

Irreversible Active-Site Directed Inhibition Mechanisms

The covalent inhibition process follows a two-step mechanism: initial reversible recognition of Methyl palmoxirate by carnitine palmitoyltransferase-1’s fatty acyl-coenzyme A binding domain, followed by nucleophilic ring opening of the oxirane group by cysteine residue 304 (rat carnitine palmitoyltransferase-1A numbering). This reaction generates a β-hydroxy thioether linkage that sterically obstructs the carnitine binding channel. Mass spectrometry studies confirm a 1:1 stoichiometry of inhibitor-enzyme adduct formation. The irreversibility of this bond necessitates synthesis of new carnitine palmitoyltransferase-1 protein to restore enzymatic function, explaining the sustained suppression of fatty acid oxidation observed in vivo despite Methyl palmoxirate’s relatively short plasma half-life (~4–6 hours). Site-directed mutagenesis of the reactive cysteine residue ablates inhibitor sensitivity, confirming the specificity of this mechanism [1] [5].

Impact on Mitochondrial β-Oxidation of Long-Chain Fatty Acids

Methyl palmoxirate-induced carnitine palmitoyltransferase-1 inhibition profoundly disrupts mitochondrial long-chain fatty acid entry, as evidenced by multi-tracer studies:

Table 1: Metabolic Consequences of Carnitine Palmitoyltransferase-1 Inhibition

ParameterChange vs. ControlMeasurement Technique
Cardiac Fatty Acid Oxidation↓ 55–70%³H-Palmitate Decarboxylation
Hepatic Ketogenesis↓ 80–90%Plasma β-Hydroxybutyrate Levels
Respiratory Quotient↑ 0.72 to 0.89Indirect Calorimetry
Cardiac Glucose Utilization↑ 200–300%¹⁸F-FDG PET Imaging
Plasma Nonesterified Fatty Acids↑ 2.5–3.5 foldEnzymatic Colorimetry

The blockade of mitochondrial fatty acid import triggers cytosolic accumulation of long-chain fatty acyl-coenzyme A esters, which activate peroxisome proliferator-activated receptor α signaling, paradoxically upregulating carnitine palmitoyltransferase-1 expression as a compensatory response. Metabolomic analyses reveal redirection of fatty acids toward esterification pathways (triacylglycerol/diacylglycerol synthesis) and peroxisomal ω-oxidation. The resultant shift to carbohydrate dependency activates the glucose-fatty acid cycle (Randle cycle), wherein elevated citrate levels allosterically inhibit phosphofructokinase while acetyl-coenzyme A excess inhibits pyruvate dehydrogenase. This metabolic inflexibility reduces cardiac efficiency during high-workload states and impairs hepatic gluconeogenesis during fasting [1] [3] [5].

Tissue-Specific Pharmacodynamic Profiles

Hepatic vs. Extrahepatic Carnitine Palmitoyltransferase-1 Sensitivity

The inhibitory potency of Methyl palmoxirate exhibits significant tissue variation due to differential expression of carnitine palmitoyltransferase-1 isoforms and mitochondrial membrane composition:

  • Hepatic Sensitivity: The liver (expressing carnitine palmitoyltransferase-1A) demonstrates the highest susceptibility, with 50% inhibitory concentration (IC₅₀) values of 15–30 μM ex vivo. This sensitivity stems from carnitine palmitoyltransferase-1A’s structural conformation, which optimally exposes the reactive cysteine residue. Hepatic effects manifest within 30 minutes post-administration, evidenced by 70–85% suppression of ¹⁴C-palmitate oxidation in hepatocytes and 90% reduction in ketone body production. Transcriptomic analyses reveal compensatory upregulation of peroxisome proliferator-activated receptor α target genes within 6 hours [1] [5].

  • Cardiac/Skeletal Muscle Effects: Muscle tissues (expressing carnitine palmitoyltransferase-1B) require 3–5-fold higher Methyl palmoxirate concentrations for equivalent inhibition (IC₅₀ = 60–100 μM). The carnitine palmitoyltransferase-1B isoform exhibits lower accessibility of the target cysteine due to differential membrane embedding. Despite this, in vivo studies show 40–60% inhibition of myocardial fatty acid oxidation at therapeutic doses, sufficient to induce metabolic remodeling toward glucose utilization. Skeletal muscle displays intermediate sensitivity, with 30–50% inhibition observed during exercise [1].

  • Ovarian/Gonadal Tissue: Ovarian follicle cells show unexpected sensitivity (IC₅₀ ≈ 35 μM), likely reflecting unique lipid metabolism requirements during oocyte maturation. Transcriptional profiling demonstrates Methyl palmoxirate-induced downregulation of genes critical for oocyte maturation (e.g., Germinal Vesicle Breakdown, Meiotic Spindle Assembly), linking carnitine palmitoyltransferase-1 inhibition to impaired reproductive competence via energy substrate deprivation [5].

Table 2: Tissue-Specific Pharmacodynamic Parameters

TissueCPT-1 IsoformIC₅₀ (μM)Maximal InhibitionKey Functional Consequences
Livercarnitine palmitoyltransferase-1A15–3085–95%Suppressed ketogenesis; ↑ de novo lipogenesis
Heartcarnitine palmitoyltransferase-1B60–10050–65%Reduced cardiac efficiency; ↑ glucose oxidation
Skeletal Musclecarnitine palmitoyltransferase-1B80–12030–50%Impaired exercise tolerance
Ovarian Folliclescarnitine palmitoyltransferase-1B30–5060–75%Arrested oocyte maturation; ↓ maturation competence

Blood-Brain Barrier Permeability and Central Nervous System Penetration

Methyl palmoxirate demonstrates limited central nervous system penetration due to physicochemical barriers and efflux mechanisms:

  • Blood-Brain Barrier Transport: Pharmacokinetic studies in rodents reveal brain-to-plasma ratios of 0.05–0.15 after intravenous administration, indicating poor blood-brain barrier transit. This restriction stems from Methyl palmoxirate’s high plasma protein binding (95–98%), anionic charge at physiological pH, and affinity for efflux transporters (notably P-glycoprotein). Cerebrospinal fluid concentrations reach only 2–8% of concurrent plasma levels, confirming substantial barrier function [2] [3].

  • Hypothalamic Effects: Despite limited bulk distribution, trace levels (0.1–0.3% of administered dose) accumulate in circumventricular organs lacking blood-brain barrier (median eminence, area postrema). Functional studies confirm hypothalamic activity via two mechanisms: (1) Inhibition of mediobasal hypothalamic carnitine palmitoyltransferase-1 increases neuropeptide Y expression by 300%, stimulating appetite; (2) Disruption of astrocyte-neuron metabolic coupling reduces lactate shuttling, indirectly altering neuronal excitability. These effects manifest behaviorally as hyperphagia in human studies without direct parenchymal exposure [3] [4].

  • Astrocyte-Specific Metabolism: Astrocytes exhibit unique metabolic flexibility, relying minimally on mitochondrial β-oxidation under basal conditions. When forced to utilize fatty acids (e.g., during hypoglycemia), Methyl palmoxirate suppresses astrocytic ATP production by 40–50%, impairing glutamate clearance and antioxidant capacity. This metabolic vulnerability may contribute to neurochemical changes observed during prolonged fasting or ketogenic dieting, though therapeutic concentrations are not achieved in human brain parenchyma [2].

Table 3: Central Nervous System Exposure and Functional Correlates

CNS CompartmentMethyl Palmoxirate ConcentrationCarnitine Palmitoyltransferase-1 InhibitionFunctional/Behavioral Outcome
Plasma (Reference)100–150 μM (Peak)Not ApplicableNot Applicable
Cerebrospinal Fluid2–12 μM<15%No detectable electrophysiological changes
Hypothalamus (Total)0.8–3.2 nmol/g tissue20–30% (Circumventricular)↑ Neuropeptide Y expression; ↑ hunger
Cerebral CortexBelow detection limitNot detectedNo direct effect
HippocampusBelow detection limitNot detectedNo direct effect

The tissue-selective actions of Methyl palmoxirate highlight its utility as a pharmacological probe for dissecting organ-specific fatty acid metabolism, while its blood-brain barrier exclusion enables peripheral targeting without direct central effects. These properties underpin its experimental applications in metabolic research [1] [2] [3].

Properties

CAS Number

92982-25-7

Product Name

Methyl palmoxirate

IUPAC Name

methyl 2-tetradecyloxirane-2-carboxylate

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3

InChI Key

RSSDZUNGAWCFPT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.